molecular formula C18H14FN3O4 B2398816 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 954599-35-0

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2398816
CAS No.: 954599-35-0
M. Wt: 355.325
InChI Key: YJQSKXKTTXFJAF-UHFFFAOYSA-N
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Description

The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a 4-fluorobenzyl group . These groups are common in organic chemistry and are often seen in various organic compounds.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving carboxylic acids, acetylenic esters, and primary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As the specific structure of this compound is not available, it’s difficult to provide accurate physical and chemical properties .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structures incorporating elements similar to the queried chemical, such as benzothiazole derivatives, have been synthesized and evaluated for their potential therapeutic applications. For instance, benzimidazole and oxadiazole derivatives have been developed and assessed for their anticonvulsant activities. These studies extend the structure-activity relationships for novel classes of anticonvulsants, revealing stringent steric and electronic requirements for maximal activity (H. Kohn et al., 1993).

Antitumor and Anticonvulsant Properties

New benztriazoles and benzothiazole derivatives have been synthesized and evaluated for anticonvulsant activity, demonstrating potential as anticonvulsant agents with favorable protective indexes compared to standard drugs. These compounds exhibit significant effects in models of maximal electroshock-induced seizures in mice, highlighting their potential in treating seizure disorders (Dachuan Liu et al., 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been explored for their photovoltaic efficiency, light harvesting efficiency, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have been conducted to understand these compounds' binding interactions with biological targets, such as Cyclooxygenase 1 (COX1), indicating their versatility in both energy applications and potential therapeutic interventions (Y. Mary et al., 2020).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl-substituted acetamide derivatives, incorporating thiazole in lieu of pyridine, have been synthesized and assessed for Src kinase inhibitory activities. These compounds have been explored for their potential anticancer activities, with specific derivatives showing inhibition of cell proliferation in various cancer cell lines, underscoring the therapeutic potential of structurally similar compounds in oncology (Asal Fallah-Tafti et al., 2011).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4/c19-13-4-1-11(2-5-13)9-17-21-22-18(26-17)20-16(23)8-12-3-6-14-15(7-12)25-10-24-14/h1-7H,8-10H2,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQSKXKTTXFJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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